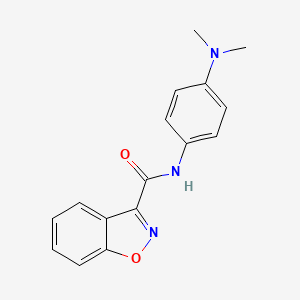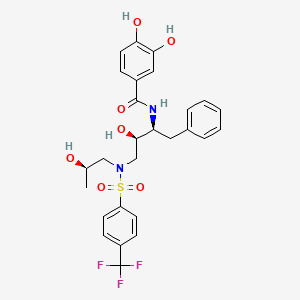
HIV-1 protease-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-5 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound aims to prevent the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 protease-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohols, while oxidation reactions may produce ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
HIV-1 protease-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the life cycle of HIV and the role of protease in viral replication.
Medicine: Serves as a potential therapeutic agent in the treatment of HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of antiretroviral drugs and in high-throughput screening assays for drug discovery
Mecanismo De Acción
HIV-1 protease-IN-5 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the catalytic triad of the protease enzyme, which consists of aspartic acid, threonine, and glycine residues .
Comparación Con Compuestos Similares
Similar Compounds
Darunavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness
HIV-1 protease-IN-5 is unique due to its specific binding affinity and resistance profile. It has shown effectiveness against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in combating HIV and improving therapeutic outcomes.
Propiedades
Fórmula molecular |
C27H29F3N2O7S |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1 |
Clave InChI |
QZWKKTZPHACWGC-VEDVITAVSA-N |
SMILES isomérico |
C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
SMILES canónico |
CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


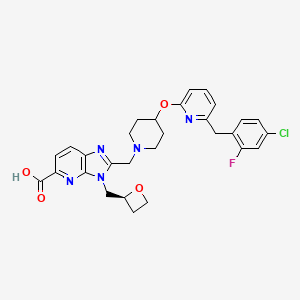
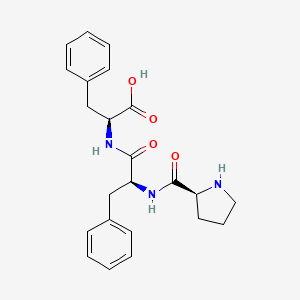
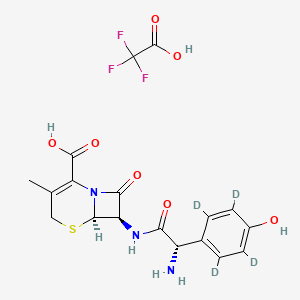


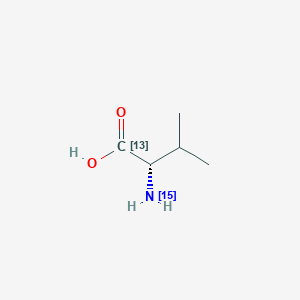
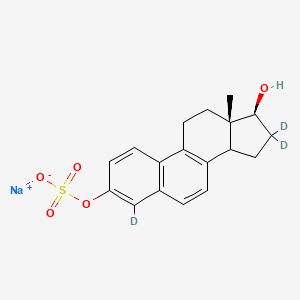
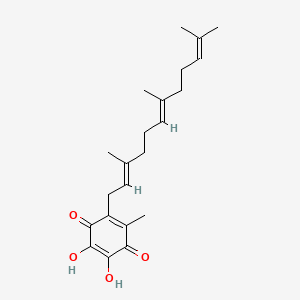
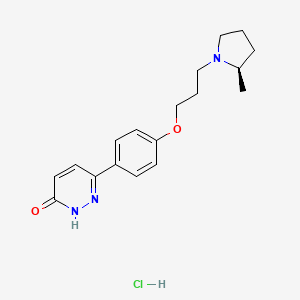
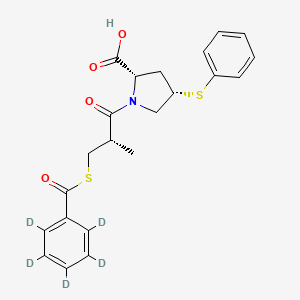
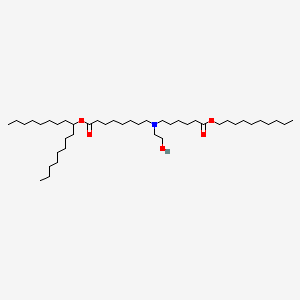
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
